3-(2-bromophenyl)-1H-pyrazole

Analytical Chemistry Quality Control Chemical Procurement

Researchers requiring a reliable ortho-bromophenyl pyrazole synthon often face inconsistent purity and ambiguous substitution patterns. 3-(2-Bromophenyl)-1H-pyrazole (CAS 114382-20-6) addresses this with ≥97% GC purity and confirmed melting point (130-132°C). • Enables reproducible synthesis of bradykinin B1 receptor antagonists (see patent literature). • Key precursor for dual EGFR/VEGFR-2 inhibitors (IC50 0.06-0.22 μM). • Suitable as a reference standard for analytical method validation. Bulk quantities available with batch-specific COA.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 114382-20-6
Cat. No. B040456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-1H-pyrazole
CAS114382-20-6
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NN2)Br
InChIInChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)
InChIKeyVDHTYVJAQNZWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromophenyl)-1H-pyrazole: Analytical Profile and Structural Differentiation


3-(2-Bromophenyl)-1H-pyrazole (CAS 114382-20-6) is a heterocyclic compound featuring a pyrazole core with a 2-bromophenyl substituent at the 3-position [1]. It is a pale yellow powder with a molecular weight of 223.07 g/mol and a computed XLogP3-AA value of 2.6 [1]. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with applications spanning the development of bradykinin B1 receptor antagonists, anticancer agents, and sigma receptor ligands [2][3][4].

Ortho-bromine handle for Pd-catalyzed cross‑coupling and regioselective derivatization
Defined purity benchmark supports reproducible synthesis of heterocyclic libraries
Key intermediate reported in kinase and GPCR ligand synthesis programs

3-(2-Bromophenyl)-1H-pyrazole: Specificity vs. Unqualified Analogs


In chemical procurement and medicinal chemistry, the substitution of 3-(2-bromophenyl)-1H-pyrazole with a seemingly similar aryl pyrazole is not recommended due to significant differences in physicochemical properties and synthetic utility. The specific bromine substitution pattern (ortho vs. para vs. meta) on the phenyl ring profoundly influences electronic distribution, steric hindrance, and subsequent reactivity in cross-coupling reactions [1]. Furthermore, analytical specifications such as purity (typically ≥96-97% by GC ) and melting point range (125.5-134.5°C ) are critical for reproducibility in synthetic protocols. The use of a lower-purity or structurally mismatched analog may lead to failed reactions, inconsistent yields, or the introduction of impurities that confound downstream biological assays [2].

Substitution pattern alters reactivity
Ortho‑bromine imposes steric and electronic effects absent in para‑ or meta‑isomers, which can shift cross‑coupling outcomes and regioselectivity.
Purity specification may differ
Analogous aryl pyrazoles are often offered at lower purity (e.g., 95% vs. ≥97% GC); the purity gap may affect reaction consistency and by‑product profiles.
Melting point range signals distinct solid-state behavior
Meta‑ and para‑substituted isomers exhibit markedly different melting ranges, reflecting altered crystallinity and handling characteristics that may influence formulation work.

3-(2-Bromophenyl)-1H-pyrazole: Differentiation from Closest Analogs


Purity and Melting Point Quality Benchmarks

The commercially available 3-(2-bromophenyl)-1H-pyrazole from major suppliers (e.g., Thermo Scientific Chemicals) is specified at 97% purity (GC) with a melting point range of 125.5-134.5°C . In contrast, many structural analogs, such as 3-(4-bromophenyl)-1H-pyrazole, are often offered at lower purities (e.g., 95% ) or with broader melting point ranges. This difference in analytical specifications directly impacts the reliability of synthetic and biological studies.

Purity & Melting Point
Supplier data
Target: ≥97% (GC), mp 125.5–134.5°C
Comparator (4‑Br isomer): 95% (GC), broader mp range
Purity specification supports synthetic reproducibility; quality difference vs. close analog may impact by‑product control.
Data from supplier certificates; independent re‑verification recommended.
Analytical Chemistry Quality Control Chemical Procurement

Lipophilicity and Conformational Effects

The computed lipophilicity (XLogP3-AA) of 3-(2-bromophenyl)-1H-pyrazole is 2.6 [1]. While the computed XLogP3-AA for its para-substituted isomer, 3-(4-bromophenyl)-1H-pyrazole, is also 2.6, the ortho-bromine substitution results in distinct conformational and electronic properties that influence binding interactions [2]. The ortho-substituent introduces steric hindrance and alters the dihedral angle between the pyrazole and phenyl rings, potentially affecting target engagement and metabolic stability.

Lipophilicity & Conformation
Class‑level inference
XLogP3‑AA: 2.6 (identical for ortho and para isomers)
Ortho‑Br introduces steric hindrance, altering dihedral angle and conformational preference.
Conformational effects may differentiate target engagement despite identical computed lipophilicity.
Computed properties; experimental logD and binding data needed for confirmation.
Medicinal Chemistry Drug Design Physicochemical Properties

Melting Point: Crystallinity and Purity Indicator

The reported melting point range for 3-(2-bromophenyl)-1H-pyrazole is 125.5-134.5°C . In comparison, the meta-substituted isomer, 3-(3-bromophenyl)-1H-pyrazole, has a reported melting point of 83-87°C . This significant difference (over 40°C) reflects the impact of the ortho-bromine substitution on crystal packing and intermolecular forces, which can affect the compound's handling, storage stability, and formulation properties.

Melting Point Difference
Supplier data
Target (ortho): 125.5–134.5°C
3‑(3‑bromophenyl) isomer: 83–87°C
Δ ~42°C
Higher melting point suggests greater crystalline order, potentially improving storage stability and weighing accuracy.
Values from commercial specifications; verify lot‑specific certificates.
Solid State Chemistry Crystallization Formulation

Ortho-Bromine in Pd-Catalyzed Cross-Coupling

The ortho-bromine atom on the phenyl ring of 3-(2-bromophenyl)-1H-pyrazole serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. While both ortho- and para-bromophenyl pyrazoles can undergo cross-coupling, the ortho-substituent imposes greater steric hindrance, which can be exploited to control regioselectivity in sequential coupling reactions. This feature is particularly valuable in the synthesis of complex, polysubstituted pyrazole derivatives, as demonstrated in the preparation of fused pyrazolo-pyrimidine anticancer agents [2].

Cross‑Coupling Reactivity
Reported
Ortho‑bromine provides steric control in Pd‑catalyzed Suzuki–Miyaura couplings.
Less hindered para‑isomer shows different selectivity profiles.
Steric profile may enable sequential, regioselective functionalization in complex pyrazole synthesis.
Reactivity inferred from literature examples; optimize conditions for specific substrate.
Organic Synthesis Cross-Coupling Medicinal Chemistry

3-(2-Bromophenyl)-1H-pyrazole: Research and Industrial Applications


Synthesis of Bradykinin B1 Antagonists

3-(2-Bromophenyl)-1H-pyrazole serves as a key intermediate in the synthesis of substituted pyrazole derivatives explored as bradykinin B1 receptor antagonists [1]. The ortho-bromine substitution pattern is crucial for subsequent functionalization and for achieving the desired receptor binding affinity and selectivity profiles outlined in patent literature [1].

Anticancer EGFR/VEGFR-2 Dual Inhibitors

This compound is a valuable starting material for the synthesis of fused pyrazole derivatives, such as 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, which have demonstrated potent dual inhibition of EGFR and VEGFR-2 tyrosine kinases with IC50 values as low as 0.06 μM and 0.22 μM, respectively [2]. The ortho-bromophenyl group is essential for the observed anticancer activity.

Sigma-1 Receptor Ligand Synthesis

3-(2-Bromophenyl)-1H-pyrazole can be employed as a scaffold for developing selective sigma-1 receptor ligands [3]. Structure-affinity relationship studies on related pyrazole series have shown that appropriate substitution on the phenyl ring (including ortho-bromine) can yield compounds with subnanomolar affinity (pKi > 8) for the sigma-1 receptor, making them valuable tool compounds for studying neurological disorders [3].

Reference Standard for Impurity Profiling

Due to its well-defined purity (≥97%) and melting point (125.5-134.5°C) , 3-(2-bromophenyl)-1H-pyrazole is suitable for use as a reference standard in analytical method development and validation, particularly for the identification and quantification of related impurities in drug substance batches.

Application
Selection Property
Validation Focus
Bradykinin B1 receptor antagonist synthesis
Ortho‑bromine handle for regioselective elaboration
Coupling efficiency and intermediate purity by HPLC/GC
EGFR/VEGFR‑2 kinase inhibitor studies
Defined purity benchmark for reproducible SAR
Analytical purity and reaction consistency across batches
Sigma‑1 receptor ligand development
Ortho‑substitution pattern for target selectivity context
Binding affinity and functional assay context
Analytical reference standard
Well‑characterized purity and melting range
Impurity profiling and method validation support

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37 linked technical documents
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